Cas no 90389-87-0 (N-(3-Fluorobenzyl)propan-2-amine Hydrochloride)

N-(3-Fluorobenzyl)propan-2-amine Hydrochloride structure
90389-87-0 structure
Nome del prodotto:N-(3-Fluorobenzyl)propan-2-amine Hydrochloride
Numero CAS:90389-87-0
MF:C10H14FN
MW:167.223266124725
MDL:MFCD08060644
CID:858961
PubChem ID:457579

N-(3-Fluorobenzyl)propan-2-amine Hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(3-Fluorophenylmethyl)isopropylamine
    • N-(3-Fluorobenzyl)propan-2-amine hydrochloride
    • N-[(3-fluorophenyl)methyl]propan-2-amine
    • AIDS-011078
    • 90389-43-8 (Hydrochloride)
    • Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
    • 3-Fluoro-N-isopropylbenzylaMine, 97%
    • [(3-fluorophenyl)methyl](propan-2-yl)amine hydrochloride
    • N-(3-Fluorobenzyl)propan-2-amine
    • [(3-fluorophenyl)methyl](propan-2-yl)amine
    • SCHEMBL3101040
    • AKOS000155001
    • MFCD08060644
    • (3-Fluoro-benzyl)-isopropyl-amine
    • ZH0044
    • AM101545
    • 3-FLUORO-N-(1-METHYLETHYL)-BENZENEMETHANAMINE
    • CHEMBL1178137
    • C78564
    • 90389-87-0
    • Z86129899
    • EN300-32096
    • 3-Fluoro-N-(1-methylethyl)benzenemethanamine
    • DTXSID30238117
    • 3-fluoro-n-isopropylbenzylamine
    • ALBB-015148
    • [(3-FLUOROPHENYL)METHYL](ISOPROPYL)AMINE
    • DB-289877
    • (3-fluorobenzyl)isopropylamine hydrochloride
    • N-(3-Fluorobenzyl)propan-2-amine Hydrochloride
    • MDL: MFCD08060644
    • Inchi: InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
    • Chiave InChI: LULJUYVORLDSFI-UHFFFAOYSA-N
    • Sorrisi: CC(C)NCC1=CC(=CC=C1)F

Proprietà calcolate

  • Massa esatta: 167.111
  • Massa monoisotopica: 167.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 125
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 12A^2

Proprietà sperimentali

  • Densità: 0.991
  • Punto di ebollizione: 205.5°C at 760 mmHg
  • Punto di infiammabilità: 78.1°C
  • Indice di rifrazione: 1.488

N-(3-Fluorobenzyl)propan-2-amine Hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-32096-5.0g
[(3-fluorophenyl)methyl](propan-2-yl)amine
90389-87-0 95%
5g
$380.0 2023-06-18
abcr
AB333103-1 g
3-Fluoro-N-isopropylbenzylamine; .
90389-87-0
1g
€467.00 2023-06-21
Fluorochem
088707-10g
3-Fluoro-benzyl)-isopropyl-amine
90389-87-0
10g
£1837.00 2022-02-28
abcr
AB333103-5 g
3-Fluoro-N-isopropylbenzylamine; .
90389-87-0
5g
€722.60 2023-06-21
TRC
N049955-100mg
N-(3-Fluorobenzyl)propan-2-amine Hydrochloride
90389-87-0
100mg
$ 185.00 2022-06-03
Enamine
EN300-32096-10.0g
[(3-fluorophenyl)methyl](propan-2-yl)amine
90389-87-0 95%
10g
$693.0 2023-06-18
1PlusChem
1P006R40-5g
3-FLUORO-N-(1-METHYLETHYL)-BENZENEMETHANAMINE
90389-87-0 95%
5g
$458.00 2025-02-21
1PlusChem
1P006R40-1g
3-FLUORO-N-(1-METHYLETHYL)-BENZENEMETHANAMINE
90389-87-0 95%
1g
$180.00 2025-02-21
abcr
AB333103-10g
3-Fluoro-N-isopropylbenzylamine; .
90389-87-0
10g
€935.60 2025-02-17
1PlusChem
1P006R40-25g
3-FLUORO-N-(1-METHYLETHYL)-BENZENEMETHANAMINE
90389-87-0 97%
25g
$727.00 2024-04-20

N-(3-Fluorobenzyl)propan-2-amine Hydrochloride Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90389-87-0)N-(3-Fluorobenzyl)propan-2-amine Hydrochloride
A1189960
Purezza:99%
Quantità:5g
Prezzo ($):356.0